molecular formula C19H15ClN4O3 B2901074 2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034354-79-3

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2901074
M. Wt: 382.8
InChI Key: OHEBQMIIHVTGTG-UHFFFAOYSA-N
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Description

The compound “2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” belongs to the class of organic compounds known as triazolopyrazines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrazine ring.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, the synthesis of similar triazolopyrazines often involves the cyclization of α-keto acids and 2-hydrazinopyridines1. This is a transition-metal-free procedure that is highly efficient and shows good economical and environmental advantages1.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrazine backbone, which is a bicyclic structure containing a triazole ring fused to a pyrazine ring. The compound also contains a chlorobenzyl group and a methoxyphenyl group attached to the triazolopyrazine backbone.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazole and pyrazine rings, as well as the chlorobenzyl and methoxyphenyl groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and methoxyphenyl groups might increase its lipophilicity, which could influence its solubility and permeability properties.


Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in the development of new pharmaceuticals or materials, and studying its physical, chemical, and biological properties in more detail.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, more information or experimental data would be needed.


properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-27-16-7-3-6-15(11-16)22-8-9-23-17(18(22)25)21-24(19(23)26)12-13-4-2-5-14(20)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEBQMIIHVTGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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